![molecular formula C20H18F2N2O2S B2414380 2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide CAS No. 923131-31-1](/img/structure/B2414380.png)
2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide
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Description
2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide is a useful research compound. Its molecular formula is C20H18F2N2O2S and its molecular weight is 388.43. The purity is usually 95%.
BenchChem offers high-quality 2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Acetylation and Natural Synthesis Applications
Chemoselective acetylation processes, such as the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, utilize specific catalysts like Novozym 435. Such methods are crucial for the development of pharmaceuticals, demonstrating the importance of innovative synthesis techniques in creating intermediates for natural product synthesis (Magadum & Yadav, 2018).
Antimicrobial Activities of Thiazole Derivatives
Thiazole derivatives are explored for their antimicrobial activities, showcasing the potential of such compounds in addressing bacterial and fungal infections. The study of the synthesis of thiazoles and their derivatives reveals their application in creating compounds with significant antimicrobial properties (Wardkhan et al., 2008).
Synthesis and Antiproliferative Activity Studies
Research into pyridine-linked thiazole hybrids indicates their potential in cancer treatment. Such studies demonstrate the synthesis of compounds with promising anticancer activities, highlighting the role of chemical synthesis in developing therapeutic agents (Alqahtani & Bayazeed, 2020).
Glutaminase Inhibitors for Cancer Therapy
The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors offer insights into the development of cancer therapeutics. These compounds exhibit potential in inhibiting glutaminase, an enzyme involved in cancer cell metabolism, showcasing the therapeutic application of targeted molecular design (Shukla et al., 2012).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2S/c1-13-18(27-20(24-13)14-5-4-6-15(21)11-14)9-10-23-19(25)12-26-17-8-3-2-7-16(17)22/h2-8,11H,9-10,12H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTLJEZWNAYFJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)COC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide |
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